molecular formula C16H16O2 B12999524 5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde

5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12999524
M. Wt: 240.30 g/mol
InChI Key: AITLFYPPGAXOJU-UHFFFAOYSA-N
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Description

5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H16O2 It is a derivative of benzaldehyde, featuring a methyl group and a 4-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 5-methyl-2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of both a methyl group and a 4-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-methyl-2-[(4-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-3-6-14(7-4-12)11-18-16-8-5-13(2)9-15(16)10-17/h3-10H,11H2,1-2H3

InChI Key

AITLFYPPGAXOJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C)C=O

Origin of Product

United States

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